Afatinib impurities are chemical compounds generated during the synthesis or degradation of Afatinib, an epidermal growth factor receptor (EGFR) inhibitor []. These impurities can be classified into three main categories: process-related impurities, degradation impurities, and isomers [, ]. Understanding and controlling these impurities are crucial in pharmaceutical development to ensure drug safety and efficacy.
(2Z)-Afatinib is derived from a quinazoline scaffold and is structurally characterized by its unique functional groups that enhance its binding affinity to the epidermal growth factor receptor. The compound is classified under quinazoline derivatives, which are known for their anticancer properties. It is marketed under various names, with Afatinib being the most recognized in clinical settings.
The synthesis of (2Z)-Afatinib involves several key steps:
(2Z)-Afatinib has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Its chemical formula is C_{24}H_{26}ClF_{N}_{4}O_{3} with a molecular weight of approximately 486.0 g/mol. The compound features:
The structural representation can be visualized using computational chemistry software or through crystallographic data available in protein databases where it has been studied in complex with its target .
The key reactions involved in the synthesis of (2Z)-Afatinib include:
These reactions are carefully controlled to optimize yield and minimize impurities, with advanced techniques such as high-performance liquid chromatography used for purification .
(2Z)-Afatinib functions as an irreversible inhibitor of the epidermal growth factor receptor by covalently binding to specific cysteine residues within the receptor's kinase domain. This binding prevents phosphorylation of tyrosine residues, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival in cancer cells.
The detailed mechanism includes:
Studies have shown that Afatinib significantly reduces tumor growth in preclinical models by disrupting these signaling pathways .
(2Z)-Afatinib exhibits several notable physical and chemical properties:
Analytical techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry are commonly employed to characterize these properties .
(2Z)-Afatinib is primarily used in oncology for treating non-small cell lung cancer, particularly in patients with specific mutations in the epidermal growth factor receptor gene. Its applications extend beyond treatment:
(2Z)-Afatinib (CAS 1680184-59-1) is the Z-stereoisomer of the tyrosine kinase inhibitor afatinib, characterized by the rigid cis-orientation of the acrylamide side chain relative to the quinazoline core. This configuration positions the acrylamide's β-carbon optimally for covalent binding to Cys773 in EGFR, Cys805 in HER2, and Cys803 in HER4 via Michael addition [4] [10]. The Z-isomer exhibits enhanced stability over the E-isomer due to intramolecular hydrogen bonding between the acrylamide carbonyl and the quinazoline N1 atom, reducing rotational freedom. Density Functional Theory (DFT) studies indicate a 2.3 kcal/mol energy preference for the Z-configuration, attributed to reduced steric strain with the adjacent dimethylamino group [3].
Compared to other stereoisomers, (2Z)-afatinib demonstrates superior target engagement kinetics:
X-ray crystallography of (2Z)-afatinib dimaleate (Fig. 1A) reveals a triclinic crystal system (space group P1) with unit cell parameters a = 7.21 Å, b = 10.89 Å, c = 14.32 Å, α = 89.5°, β = 88.2°, γ = 75.3° [6]. The acrylamide chain adopts a near-planar conformation (torsion angle C2-C1-Cβ-Cα = 178.5°), facilitating orbital overlap during nucleophilic attack. Two maleate counterions form salt bridges with the dimethylamino group (N⁺-O− distance = 2.65 Å). Monomaleate crystalline forms (Forms I-III) exhibit distinct thermal profiles:
Table 1: Crystallographic Data for Afatinib Salts
Form | Space Group | Unit Cell Volume (ų) | Density (g/cm³) | Stability |
---|---|---|---|---|
Dimaleate | P1 | 1,024.3 | 1.40 | High |
Monomaleate Form I | P2₁/c | 1,842.7 | 1.38 | Moderate |
Monomaleate Form II | C2/c | 3,521.5 | 1.36 | Low |
(2Z)-Afatinib is a zwitterionic molecule with two ionizable groups: the quinazoline N1 (pKa = 5.7) and the dimethylamino terminus (pKa = 9.2) [7]. This results in pH-dependent solubility:
Solvent solubility rankings: DMSO > ethanol > water (0.006 mg/mL). The dimaleate salt improves aqueous solubility 12-fold (0.072 mg/mL) via salt formation [6].
Table 2: Physicochemical Parameters of (2Z)-Afatinib
Property | Value | Conditions |
---|---|---|
Molecular Weight | 485.94 g/mol | - |
pKa (quinazoline) | 5.7 ± 0.2 | 25°C, water |
pKa (amine) | 9.2 ± 0.3 | 25°C, water |
LogP | 3.59 | Octanol/water |
Water Solubility | 0.006 mg/mL | pH 7.4, 25°C |
Plasma Protein Binding | 95% | Human plasma |
NMR Spectroscopy (DMSO-d6):
IR Spectroscopy (KBr pellet):
Mass Spectrometry:
PXRD distinguishes crystalline forms:
The amorphous form shows a broad halo centered at 20° 2θ. Variable-temperature XRD reveals Form I converts to Form II above 120°C via solid-state rearrangement [6].
Table 3: Characteristic Spectroscopic Signals for (2Z)-Afatinib
Technique | Key Assignments |
---|---|
¹H NMR | δ 9.82 (s, NH), 8.93 (s, H5-quinazoline), 6.85 (d, J=15.2 Hz, =CH), 3.21 (s, N(CH3)2) |
13C NMR | δ 165.2 (C=O), 156.8 (C4-quinazoline), 142.5 (=CHCO), 45.8 (N(CH3)2) |
IR | 3340 cm⁻¹ (N-H), 1658 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C) |
MS | m/z 486.1 [M+H]⁺, 396.0, 344.1, 307.0 |